3'-Acetyl-biphenyl-2-carbaldehyde CAS number 400745-14-4
3'-Acetyl-biphenyl-2-carbaldehyde CAS number 400745-14-4
An In-depth Technical Guide to 3'-Acetyl-biphenyl-2-carbaldehyde
Introduction
Biphenyl scaffolds are a cornerstone in modern chemistry, forming the structural basis for a vast array of pharmaceuticals, advanced materials, and biologically active compounds.[1][2] Their rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, a critical feature in molecular recognition and drug-receptor interactions. Within this important class of molecules, 3'-Acetyl-biphenyl-2-carbaldehyde (CAS No. 400745-14-4) emerges as a particularly valuable bifunctional intermediate. Possessing both an aldehyde and a ketone moiety on separate phenyl rings, it offers two distinct points for chemical modification, making it a versatile precursor for the synthesis of complex molecular architectures and compound libraries.
This guide provides a comprehensive technical overview of 3'-Acetyl-biphenyl-2-carbaldehyde, designed for researchers, chemists, and drug development professionals. We will delve into its chemical properties, detail robust synthetic and characterization methodologies, explore its potential applications, and provide essential safety protocols, grounding all technical claims in authoritative sources.
Physicochemical and Structural Properties
3'-Acetyl-biphenyl-2-carbaldehyde is a synthetic organic compound whose identity and purity are confirmed through a combination of spectroscopic and physical data.[3][4] Key identifying information is summarized below.
| Property | Value | Reference |
| CAS Number | 400745-14-4 | [3] |
| Molecular Formula | C₁₅H₁₂O₂ | [4] |
| Molecular Weight | 224.26 g/mol | [4] |
| Synonyms | 3'-acetyl[1,1'-biphenyl]-2-carbaldehyde | [3][4] |
| Purity | Typically ≥90% | [3] |
| Storage Temperature | 2-8°C | [3] |
| InChI Code | 1S/C15H12O2/c1-11(17)12-6-4-7-13(9-12)15-8-3-2-5-14(15)10-16/h2-10H,1H3 | [3] |
| InChIKey | TUSJFBTXRYWBMA-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights: The Suzuki-Miyaura Cross-Coupling Approach
The construction of the carbon-carbon bond linking the two phenyl rings in unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the preeminent method for this transformation due to its mild reaction conditions, exceptional tolerance for a wide range of functional groups (including the aldehyde and ketone present in the target molecule), and generally high yields.[2][5][6]
The core principle involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[6] For the synthesis of 3'-Acetyl-biphenyl-2-carbaldehyde, a logical and efficient pathway is the coupling of 2-bromobenzaldehyde with (3-acetylphenyl)boronic acid.
Caption: Proposed synthesis via Suzuki-Miyaura cross-coupling.
Catalytic Cycle Mechanism
The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium catalytic cycle.[6] This cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide (2-bromobenzaldehyde), inserting itself into the carbon-bromine bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 3-acetylphenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis
The following is a generalized, self-validating protocol for the synthesis of 3'-Acetyl-biphenyl-2-carbaldehyde. Researchers should optimize conditions for scale and purity requirements.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq), (3-acetylphenyl)boronic acid (1.1-1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).[7]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to create an oxygen-free environment, which is critical to prevent catalyst degradation.[6]
-
Solvent and Base Addition: Add the degassed solvents, typically a 4:1 mixture of toluene and water.[6] Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (2.0 eq).[7]
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring to ensure adequate mixing between the aqueous and organic phases.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), monitoring the consumption of the starting materials. Reactions are often complete within 12-24 hours.[6]
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3'-Acetyl-biphenyl-2-carbaldehyde.
Structural Elucidation and Characterization
Definitive structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.[5]
| Technique | Expected Data/Observations |
| ¹H NMR | - Aldehyde proton (CHO): Singlet, δ ≈ 9.8-10.1 ppm.- Acetyl protons (CH₃): Singlet, δ ≈ 2.6 ppm.- Aromatic protons: Complex multiplet pattern, δ ≈ 7.2-8.2 ppm.[8] |
| ¹³C NMR | - Aldehyde carbonyl (CHO): δ ≈ 190-195 ppm.- Ketone carbonyl (C=O): δ ≈ 197-200 ppm.- Aromatic carbons: Multiple signals, δ ≈ 120-145 ppm.- Acetyl methyl (CH₃): δ ≈ 26-28 ppm.[9] |
| Mass Spec (MS) | - Expected molecular ion peak [M]⁺ at m/z = 224.26.- Common fragments: [M-CH₃]⁺, [M-CHO]⁺, [M-COCH₃]⁺.[8] |
| IR Spectroscopy | - Strong C=O stretching bands for aldehyde and ketone, ν ≈ 1680-1705 cm⁻¹.- Aromatic C=C stretching, ν ≈ 1450-1600 cm⁻¹.[5][8] |
| HPLC/GC | - Used to determine purity. A single major peak under optimized conditions indicates high purity.[10][11] |
Potential Applications and Research Directions
The bifunctional nature of 3'-Acetyl-biphenyl-2-carbaldehyde makes it a highly valuable precursor for creating diverse molecular structures. The aldehyde and ketone groups serve as reactive handles for a multitude of subsequent transformations.
-
Drug Discovery: Biphenyl-ketoaldehyde derivatives have been investigated for their biological activities, including potential antiviral effects.[12] This compound can serve as a starting point for synthesizing analogs for screening in various therapeutic areas.
-
Medicinal Chemistry: The aldehyde can be oxidized to a carboxylic acid to produce 3'-Acetyl-[1,1'-biphenyl]-2-carboxylic acid, a known chemical entity, or reduced to an alcohol.[13] It can also participate in condensation reactions (e.g., Knoevenagel, Wittig) to build more complex heterocyclic systems.[14]
-
Materials Science: The biphenyl core is integral to the design of liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The functional groups allow for the attachment of this core structure into larger polymeric or dendritic systems.
-
Ligand Synthesis: The molecule can be elaborated into novel chiral ligands for asymmetric catalysis, a field where substituted biphenyls are of significant importance.[15]
Caption: Potential synthetic transformations of the title compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3'-Acetyl-biphenyl-2-carbaldehyde is not widely available, data from structurally similar compounds like biphenyl carboxaldehydes can be used to establish a reliable safety protocol.[16][17][18] Good laboratory practice must be followed at all times.
| Hazard Category | Recommended Precaution |
| Personal Protection | Wear appropriate PPE: safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[16][18] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[16][17] |
| First Aid (Exposure) | Skin: Immediately wash off with soap and plenty of water.[16]Eyes: Rinse cautiously with water for several minutes.Inhalation: Move person into fresh air.[16]Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18] |
| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[16] |
| Storage & Disposal | Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[3] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[18] |
Conclusion
3'-Acetyl-biphenyl-2-carbaldehyde stands out as a chemical intermediate of significant potential. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling reaction. The presence of two distinct and chemically versatile carbonyl functional groups provides a gateway for the development of a wide range of more complex molecules. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a valuable and adaptable building block, poised for application in the next generation of innovative chemical entities.
References
- Benchchem.
- Sigma-Aldrich. 3'-Acetyl-biphenyl-2-carbaldehyde | 400745-14-4.
- Echemi.com.
- Sigma-Aldrich. 3'-Acetyl-biphenyl-2-carbaldehyde | 400745-14-4.
- SciELO.
- Fisher Scientific.
- Sigma-Aldrich.
- PubMed.
- ResearchGate. (PDF)
- Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
- RSC Publishing.
- Google Patents. EP0038061A1 - Substituted biphenyl-2-carboxaldehydes and a process for preparing them.
- PMC.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed.
- MDPI. Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides.
- BLDpharm. 3'-Acetyl-[1,1'-biphenyl]-2-carboxylic acid | 408367-33-9.
- Benchchem.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3'-Acetyl-biphenyl-2-carbaldehyde | 400745-14-4 [sigmaaldrich.com]
- 4. 3'-Acetyl-biphenyl-2-carbaldehyde | 400745-14-4 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action of biphenyl-ketoaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 408367-33-9|3'-Acetyl-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- 18. orgchemboulder.com [orgchemboulder.com]
